N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the quinoline C2 position and a 3-methylbutyl (isoamyl) group attached to the carboxamide nitrogen. Quinoline-4-carboxamides are widely studied for their pharmacological properties, with substituent variations influencing solubility, bioavailability, and target affinity .
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O/c1-14(2)7-12-22-20(24)17-13-19(15-8-10-21-11-9-15)23-18-6-4-3-5-16(17)18/h3-6,8-11,13-14H,7,12H2,1-2H3,(H,22,24) |
InChI Key |
PFOBQBHXRBYWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridine ring: This step may involve the use of a coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.
Amidation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative of the quinoline with 3-methylbutylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or aromatic rings.
Reduction: Reduction reactions can occur at the carboxamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antiplasmodial Activity
One of the significant applications of N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is its antiplasmodial activity. Research indicates that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. For instance, a study reported an IC50 value of 2.3 µM, indicating a strong capacity to inhibit the growth of the parasite with a selectivity index (SI) of 6.9 . The structure-activity relationship (SAR) studies have shown that specific substituents on the quinoline and pyridine rings significantly influence the compound's efficacy against malaria.
Cancer Therapeutics
The compound also shows promise in cancer therapy. It has been identified as a potential modulator of receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). These receptors are crucial in processes like angiogenesis and cellular proliferation, making them targets for cancer treatment . The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for various cancers, including breast, lung, and prostate cancers.
Structure-Activity Relationship (SAR)
The efficacy of this compound is closely linked to its molecular structure. The presence of the pyridine ring enhances its interaction with biological targets, while the quinoline moiety contributes to its overall stability and activity. Studies have demonstrated that modifications at specific positions on these rings can lead to variations in biological activity. For instance, substituents such as methyl or methoxy groups at certain positions have been shown to enhance antiplasmodial activity .
Case Studies
- Antimalarial Efficacy : In a comparative study involving various derivatives of quinoline compounds, this compound was noted for its superior activity against P. falciparum. Its IC50 values were consistently lower than those of many other tested compounds, highlighting its potential as a lead candidate for further development in antimalarial therapies .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells. This selective toxicity is attributed to its ability to modulate signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparison of N-Substituted Quinoline-4-carboxamides
Key Observations :
- N-Alkyl vs. N-Aryl Substituents: Alkylamino side chains (e.g., 3-dimethylaminopropyl in 5a1–5a4) generally yield higher synthetic efficiencies (59–67%) compared to bulkier aryl groups (e.g., naphthyl in 7: 19.8% yield) .
- Thermal Stability: Crystalline solids with alkylamino substituents exhibit melting points >170°C, while aryl-substituted analogs (e.g., compound 7) show higher melting points (>210°C), likely due to enhanced π-π stacking .
- Purity : HPLC purity exceeds 97% for most alkyl-substituted derivatives, critical for pharmacological applications .
Pyridinyl Substituent Position and Bioactivity
Table 2: Impact of Pyridinyl Position on Quinoline-4-carboxamides
Key Observations :
- C2 vs. C3 Pyridinyl : C2-pyridinyl analogs (e.g., compound 8) exhibit higher melting points, suggesting stronger intermolecular interactions. C3-pyridinyl derivatives (e.g., compound 7) may offer better solubility due to reduced symmetry .
- Biological Implications : Pyridinyl position influences target binding; for example, C4-pyridinyl groups (as in the target compound) are associated with improved receptor affinity in related scaffolds .
Functional Group Modifications and Activity
Antibacterial Activity :
- Compounds 5a1–5a7 (–2) feature tertiary amine side chains, enhancing membrane permeability.
- Thiadiazole hybrids (e.g., compound 5 in ) demonstrate instability in organic solvents, limiting their utility compared to stable alkyl/aryl carboxamides .
Biological Activity
N-(3-methylbutyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound features a quinoline core, which is known for its diverse biological activities. Its structural formula is represented as follows:
- Molecular Formula : C21H23N3O
- Molecular Weight : 333.43 g/mol
- LogP : 4.8879
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, compounds with similar structures have been shown to inhibit critical enzymes involved in disease pathways, including:
- LOX Inhibition : Compounds in the quinoline series have demonstrated significant lipoxygenase (LOX) inhibitory activity, which is crucial for inflammatory processes .
- Antimalarial Activity : Quinoline derivatives are recognized for their antimalarial properties, particularly against Plasmodium falciparum. The mechanism often involves the inhibition of translation elongation factor 2 (PfEF2), essential for protein synthesis in the malaria parasite .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : A series of quinoline derivatives exhibited potent inhibition against various cancer cell lines, including renal cancer and leukemia . The compounds showed dose-dependent responses, indicating their potential as anticancer agents.
Antimicrobial Effects
Quinoline derivatives have also been evaluated for their antimicrobial activities:
- Antibacterial and Antifungal Activities : Some studies reported that quinoline derivatives displayed significant antibacterial and antifungal effects, contributing to their therapeutic potential in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis of quinoline derivatives indicates that modifications on the quinoline ring and substituents at specific positions significantly influence biological activity. For example:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 3h | LOX Inhibition | 10 |
| 3g | Lipid Peroxidation Inhibition | 27.5 |
| 11e | ABTS Radical Scavenging | 52 |
This table illustrates that specific structural modifications can enhance or diminish the efficacy of these compounds against targeted biological pathways.
Case Studies and Research Findings
- Antimalarial Screening : A study identified a series of quinoline-4-carboxamides with moderate potency against Plasmodium falciparum. One compound showed an EC50 of 120 nM and demonstrated excellent efficacy in preclinical models .
- Inhibitory Effects on Cancer Cell Lines : Research indicated that certain quinoline derivatives inhibited cancer cell growth significantly, showcasing their potential as therapeutic agents against various cancers .
Q & A
Advanced Research Question
- Pyridinyl substitution : 4-Pyridinyl groups enhance metabolic resistance compared to 3-pyridinyl analogs due to reduced CYP3A4-mediated oxidation.
- Alkyl chain length : The 3-methylbutyl group balances lipophilicity (logP ~3.5) and resistance to esterase cleavage. Replacements with shorter chains (e.g., ethyl) increase aqueous solubility but reduce plasma half-life .
What analytical techniques validate purity and stability under storage conditions?
Basic Research Question
- HPLC : Use a Zorbax SB-C18 column with a 10–90% acetonitrile/water gradient (0.1% TFA). Retention times typically range 12–15 min.
- Mass spectrometry : ESI-MS in positive ion mode confirms [M+H]⁺ (expected m/z ~376.3 for C₂₁H₂₂N₃O₂).
Advanced Research Question
Long-term stability studies (≥6 months) under nitrogen at −20°C show <5% degradation. Avoid DMSO storage; use lyophilized solids or ethanol solutions .
How can SAR studies optimize anti-tubercular activity in quinoline-4-carboxamides?
Advanced Research Question
- Quinoline C-2 substituents : Pyridin-4-yl groups enhance MIC values (e.g., 0.5 µg/mL vs. Mtb H37Rv) compared to phenyl or thienyl analogs.
- Hydrazine linkers : Introducing 2-benzylidenehydrazinyl groups at C-2 improves potency (predicted pMIC: 9.6 vs. 7.3 for unsubstituted analogs) but may reduce solubility .
What crystallographic methods resolve polymorphism in carboxamide derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL refinement identifies polymorphs. For example, the carboxamide group often adopts a trans-planar conformation (torsion angle ~175°), while pyridinyl-quinoline dihedral angles vary (5–15°) depending on packing forces .
How to reconcile conflicting bioactivity data across structural analogs?
Advanced Research Question
Contradictions may arise from:
- Assay conditions : Variances in serum protein binding (e.g., 10% FBS vs. serum-free media) alter effective concentrations.
- Metabolite interference : Use LC-MS/MS to quantify parent compound vs. oxidative metabolites (e.g., N-oxide at C-2).
Cross-validate using orthogonal assays (e.g., SPR vs. cell-based luciferase) .
What formulation strategies improve aqueous solubility for in vivo studies?
Advanced Research Question
- Cyclodextrin complexes : 20% (w/v) sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) increases solubility to >5 mg/mL.
- Nanoemulsions : 50–100 nm particles prepared via high-pressure homogenization (soybean lecithin:TPGS 1000 = 3:1) achieve 90% encapsulation efficiency .
How to design controlled release systems for sustained delivery?
Advanced Research Question
Biodegradable PLGA microspheres (50:50 lactide:glycolide) loaded via oil-in-water emulsion provide zero-order release kinetics over 14 days (5% w/w loading). Accelerated stability testing (40°C/75% RH) confirms <10% burst release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
